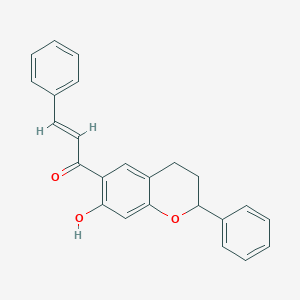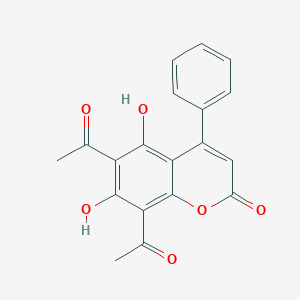
N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide, also known as IQ-1S, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide involves its binding to the protein Dishevelled (Dvl), which is a key regulator of the Wnt/β-catenin signaling pathway. By binding to Dvl, N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide prevents the activation of downstream signaling events, leading to the inhibition of the pathway.
Biochemical and Physiological Effects:
In addition to its effects on the Wnt/β-catenin signaling pathway, N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide has been found to have a range of other biochemical and physiological effects. These include the inhibition of cell proliferation and the induction of apoptosis in cancer cells, as well as the promotion of neuronal differentiation and the enhancement of memory formation in animal models.
实验室实验的优点和局限性
One of the major advantages of using N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of this pathway on various biological processes in a targeted manner. However, one limitation of N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are a number of potential future directions for research on N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, which could have important implications for the treatment of various diseases. Additionally, further studies are needed to fully understand the range of biochemical and physiological effects of N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide, and to explore its potential applications in various fields of scientific research.
合成方法
The synthesis of N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with isobutyryl chloride and 4-methoxyaniline in the presence of a base catalyst. The resulting compound is then sulfonated to yield the final product, N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide.
科学研究应用
N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide has been found to have a wide range of applications in scientific research. One of its primary uses is as an inhibitor of the Wnt/β-catenin signaling pathway, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting this pathway, N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide can be used to study the effects of Wnt/β-catenin signaling on various biological processes.
属性
分子式 |
C20H20N2O4S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2-methyl-N-quinolin-8-ylsulfonylpropanamide |
InChI |
InChI=1S/C20H20N2O4S/c1-14(2)20(23)22(16-9-11-17(26-3)12-10-16)27(24,25)18-8-4-6-15-7-5-13-21-19(15)18/h4-14H,1-3H3 |
InChI 键 |
ZAQLLAJOAFZIEC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)

![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)